N-(5-methyl-3-isoxazolyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(5-methyl-3-isoxazolyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a unique combination of oxazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-isoxazolyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as nitriles and aldehydes.
Formation of the thiazole ring: This can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The oxazole and thiazole intermediates can be coupled using sulfanyl linkages under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-3-isoxazolyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-3-isoxazolyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide: can be compared with other heterocyclic compounds containing oxazole and thiazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H13N3O2S2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-10-7-13(18-20-10)17-14(19)9-22-15-16-12(8-21-15)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18,19) |
InChI Key |
RFBNEBXMXXHQNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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